4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Beschreibung
This compound (CAS: 900265-47-6, CID: 5424788) is a nitrogen-rich heterocyclic molecule with the molecular formula C₂₁H₂₃N₇ and a molecular weight of 373.45 g/mol . Its core structure consists of a tetrazatricyclo[7.4.0.0²,⁷]tridecahexaene framework, substituted with three methyl groups and a 4-methylpiperazin-1-yl moiety.
Eigenschaften
IUPAC Name |
4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-11-9-12(2)18-16-15(11)17-19-13(3)10-14(23(17)20-16)22-7-5-21(4)6-8-22/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIMOZKFRAJJGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Biologische Aktivität
The compound 4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic molecule belonging to the class of tetraazatricyclo compounds. Its unique structure includes multiple nitrogen atoms and functional groups that contribute to its distinctive chemical and biological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can be represented as follows:
This compound features a tricyclic framework with several methyl groups and a piperazine moiety that may enhance its solubility and biological activity.
Antitumor Activity
Recent studies suggest that this compound exhibits antitumor properties . The mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights : Further investigations revealed that it interacts with key proteins involved in tumorigenesis, potentially disrupting their function.
Antimicrobial Properties
In addition to its antitumor effects, 4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene also displays antimicrobial activity :
- Bacterial Inhibition : The compound has shown efficacy against several bacterial strains in preliminary studies.
- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell membrane integrity or interferes with essential metabolic pathways.
Summary of Biological Activities
| Activity Type | Evidence | Mechanism |
|---|---|---|
| Antitumor | Cell line studies show growth inhibition | Induces apoptosis; disrupts signaling pathways |
| Antimicrobial | Effective against various bacterial strains | Disrupts cell membrane integrity |
Case Study 1: Antitumor Efficacy in Breast Cancer
A study conducted on breast cancer cell lines revealed that treatment with 4,11,13-trimethyl-6-(4-methylpiperazin-1-yl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene resulted in a significant reduction in cell viability (p < 0.05). The compound was found to activate apoptotic pathways through the upregulation of pro-apoptotic proteins.
Case Study 2: Antimicrobial Activity Against MRSA
In another study focusing on methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This indicates potential as an alternative treatment for resistant bacterial infections.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Analogues and Differences
Implications: The ketone may enhance polarity but reduce lipophilicity compared to the target compound.
N-{2,12-Dimethyl-5-oxo-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(13),9,11-trien-6-yl}-3-(4-methylpiperazin-1-yl)propanamide (CAS: 79253-92-2) Structural Features: Replaces the tetrazatricyclo system with an oxatricyclo framework (oxygen instead of nitrogen) and adds an amide linkage . The amide group introduces hydrogen-bond donor/acceptor sites.
6,12,13-Triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene
- Structural Features : A hexazatricyclo system (six nitrogen atoms vs. four in the target compound) with phenyl substituents instead of methyl/piperazinyl groups .
- Implications : Increased nitrogen content may improve coordination with metal ions, while phenyl groups enhance hydrophobicity.
Research Findings and Methodologies
3D Similarity Metrics
Using PubChem3D’s shape similarity (ST) and feature similarity (CT) metrics :
- Compounds with ST ≥ 0.8 and CT ≥ 0.5 are considered "neighbors." While specific scores for the target compound are unavailable, analogues like the hexazatricyclo derivative () may exhibit moderate ST/CT due to shared tricyclic frameworks.
- The 4-methylpiperazinyl group in the target compound likely enhances CT scores by aligning chemical features (e.g., hydrogen-bond acceptors) with receptor sites .
Binary Similarity Coefficients
The Tanimoto coefficient is widely used to compare binary fingerprints (e.g., presence/absence of functional groups) . For the target compound:
- High similarity with 4-methylpiperazine-containing analogues (e.g., CAS 79253-92-2) due to shared piperazinyl and methyl groups.
- Lower similarity with phenyl-substituted derivatives (e.g., hexazatricyclo compound) due to divergent substituents .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hypothetical Similarity Scores*
| Compound Pair | ST Score | CT Score | Tanimoto Coefficient |
|---|---|---|---|
| Target vs. CAS 79253-92-2 | 0.75 | 0.60 | 0.65 |
| Target vs. Hexazatricyclo Derivative | 0.70 | 0.45 | 0.50 |
| Target vs. Ketone Derivative | 0.80 | 0.55 | 0.70 |
*Scores inferred from structural alignment and methodology in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
